2,2,2-Trichloro-1-phenylethane-1,1-diol
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Overview
Description
2,2,2-Trichloro-1-phenylethane-1,1-diol is an organic compound characterized by the presence of three chlorine atoms and a phenyl group attached to an ethane backbone
Synthetic Routes and Reaction Conditions:
Addition of Trichloroacetaldehyde to Benzene: One common method involves the addition of trichloroacetaldehyde (chloral) to benzene in the presence of aluminum chloride as a catalyst.
Reaction of Benzaldehyde with Chloroform: Another method includes the reaction of benzaldehyde with chloroform in the presence of potassium hydroxide.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions, ammonia, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Less chlorinated derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2,2-Trichloro-1-phenylethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-phenylethane-1,1-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes and functions.
Comparison with Similar Compounds
2,2,2-Trichloro-1-phenylethanone: Shares a similar structure but lacks the diol functionality.
1-Phenylethane-1,2-diol: Contains a phenyl group and two hydroxyl groups but lacks the chlorine atoms.
2,2,2-Trichloroethane-1,1-diol: Similar in structure but without the phenyl group.
Uniqueness:
- The presence of both the phenyl group and the three chlorine atoms in 2,2,2-Trichloro-1-phenylethane-1,1-diol gives it unique chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
110374-87-3 |
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Molecular Formula |
C8H7Cl3O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H7Cl3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |
InChI Key |
MZGYINBBCUMSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(O)O |
Origin of Product |
United States |
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